Peucedanin
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Overview
Description
- This compound plays a role in various biological processes and has applications in scientific research and industry .
Sodium phenylpyruvate: , is a chemical compound with the molecular formula . It is a sodium salt of phenylpyruvic acid.
Preparation Methods
Synthetic Routes: Sodium phenylpyruvate can be synthesized from acetophenone. Here’s a common synthetic route
Industrial Production: Industrial methods may involve modifications of the above route or alternative processes.
Chemical Reactions Analysis
Reactions: Sodium phenylpyruvate serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, decarboxylation reactions may require heat or specific catalysts.
Major Products: The major products formed during reactions involving sodium phenylpyruvate vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Sodium phenylpyruvate is used in studies related to organic synthesis and enzyme kinetics.
Biology: It plays a role in metabolic pathways and enzymatic reactions.
Medicine: Research explores its potential therapeutic applications.
Industry: Applications include chemical production and pharmaceutical development.
Mechanism of Action
- The exact mechanism by which sodium phenylpyruvate exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Sodium phenylpyruvate’s uniqueness lies in its structure and reactivity. Similar compounds include other α-keto acids and carboxylic acid derivatives.
Properties
CAS No. |
133-26-6 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
InChI Key |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
Canonical SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
133-26-6 | |
Synonyms |
peucedanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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